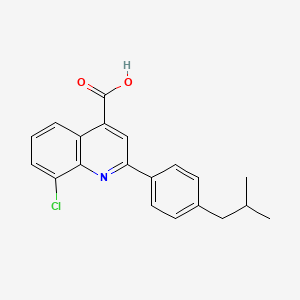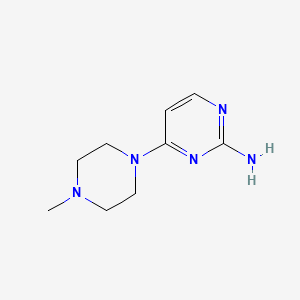
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, has been the subject of numerous studies . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid consists of a quinoline ring system, which is a benzene ring fused with a pyridine moiety . The compound also contains an isobutyl group attached to the phenyl ring and a carboxylic acid group attached to the quinoline ring .Chemical Reactions Analysis
Quinoline compounds, including 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, can participate in both electrophilic and nucleophilic substitution reactions . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid include a molecular weight of 339.82 . More specific properties such as melting point, boiling point, solubility, and others are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Structures and Synthesis Methods
Research by Gotoh and Ishida (2009) examined the hydrogen-bonded structures of isomeric compounds of quinoline, providing insights into the interactions between quinoline derivatives and chloro- and nitro-substituted benzoic acids. The study highlights the significance of hydrogen bonds in determining the structural properties of these compounds, which could be relevant for designing quinoline-based molecules with desired chemical properties (Gotoh & Ishida, 2009).
Structural Analysis and Molecular Geometry
Polo-Cuadrado et al. (2021) conducted a detailed structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, a compound synthesized from quinoline-3-carboxylic acid. This study provides valuable information on the molecular geometry, hydrogen bond interactions, and theoretical and experimental spectral analysis, which are crucial for understanding the physical and chemical properties of quinoline derivatives (Polo-Cuadrado et al., 2021).
Helical Structures and Foldamers
Jiang et al. (2003) explored the design, synthesis, and structural studies of helical quinoline-derived oligoamide foldamers. The research demonstrates the ability to achieve bent and helical conformations in quinoline derivatives, offering potential applications in developing novel biomimetic structures and materials (Jiang et al., 2003).
Cytotoxic Activity and Molecular Docking Studies
Bhatt et al. (2015) focused on the synthesis and evaluation of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives for their cytotoxic activity and potential as anticancer agents. The study not only demonstrates the compounds' efficacy against various cancer cell lines but also includes molecular docking studies to elucidate their mechanism of action (Bhatt, Agrawal, & Patel, 2015).
Antimicrobial Evaluation
Kumar and Kumar (2021) synthesized and evaluated new quinoline derivatives for their antimicrobial activity. Their research adds to the understanding of quinoline's potential in developing new antimicrobial agents, showcasing the broad spectrum of activity against various microorganisms (Kumar & Kumar, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-chloro-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)10-13-6-8-14(9-7-13)18-11-16(20(23)24)15-4-3-5-17(21)19(15)22-18/h3-9,11-12H,10H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKNMYMBZMWTPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)











![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)
![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)